N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

RORγ inverse agonism Structure-activity relationship Tetrahydroquinoline scaffold

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide (CAS 946225-00-9) is a synthetic, achiral small molecule (MW 364.5 g/mol, C19H28N2O3S) belonging to the N-sulfonamide-tetrahydroquinoline class. This scaffold is recognized in medicinal chemistry for its activity as a retinoid-related orphan receptor gamma (RORγ/RORγt) inverse agonist, a mechanism implicated in suppressing IL-17-driven autoimmune and inflammatory pathways.

Molecular Formula C19H28N2O3S
Molecular Weight 364.5 g/mol
CAS No. 946225-00-9
Cat. No. B6571115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
CAS946225-00-9
Molecular FormulaC19H28N2O3S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3
InChIInChI=1S/C19H28N2O3S/c1-2-13-25(23,24)21-12-6-9-15-10-11-17(14-18(15)21)20-19(22)16-7-4-3-5-8-16/h10-11,14,16H,2-9,12-13H2,1H3,(H,20,22)
InChIKeyJWHQKAXTQYSSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide (CAS 946225-00-9): Procurement-Grade Structural and Pharmacological Context


N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide (CAS 946225-00-9) is a synthetic, achiral small molecule (MW 364.5 g/mol, C19H28N2O3S) belonging to the N-sulfonamide-tetrahydroquinoline class . This scaffold is recognized in medicinal chemistry for its activity as a retinoid-related orphan receptor gamma (RORγ/RORγt) inverse agonist, a mechanism implicated in suppressing IL-17-driven autoimmune and inflammatory pathways [1][2]. The compound features a tetrahydroquinoline core N-functionalized with a propane-1-sulfonyl group and substituted at the 7-position with a cyclohexanecarboxamide moiety. It is offered as a screening compound for non-human research use by chemical suppliers .

Why Generic Substitution of Tetrahydroquinoline Sulfonamide Analogs Carries Scientific Risk for N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide


Within the N-sulfonamide-tetrahydroquinoline class, three structural variables critically govern target engagement, selectivity, and physicochemical behavior: (1) the N-sulfonyl substituent identity and chain length, (2) the position of the carboxamide attachment on the tetrahydroquinoline ring (6-yl vs. 7-yl), and (3) the nature of the carboxamide acyl group. Published SAR for RORγ inverse agonism demonstrates that seemingly minor modifications, such as altering the sulfonyl group from methanesulfonyl to arylsulfonyl, can shift biochemical IC50 values by over 100-fold and dramatically affect metabolic stability [1][2]. The propane-1-sulfonyl group in CAS 946225-00-9 confers a calculated logP of approximately 2.9 , distinct from the less lipophilic methanesulfonyl (logP ~1.8) and ethanesulfonyl (logP ~2.4) analogs. The 7-yl substitution pattern positions the cyclohexanecarboxamide moiety at a different vector relative to the sulfonamide-bearing nitrogen compared to the more common 6-yl series, potentially altering binding pocket complementarity. These structural distinctions make generic interchange with in-class compounds scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence: N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide vs. Closest Analogs


Structural Differentiation: 7-yl vs. 6-yl Substitution of the Cyclohexanecarboxamide Group

The target compound places the cyclohexanecarboxamide at the 7-position of the tetrahydroquinoline ring, while the closest cataloged analog (ChemDiv G504-0392, CAS 946261-01-4) bears the identical substituents at the 6-position . In the broader N-sulfonamide-tetrahydroquinoline class, the position of the carboxamide substituent is known to influence both biochemical potency and cellular activity against RORγ. The Fauber et al. (2015) SAR study demonstrated that moving substituents between ring positions on related scaffolds produced changes in RORc inverse agonist IC50 values of 2- to 20-fold [1]. While direct head-to-head data for this specific isomeric pair has not been published, the distinct substitution topology predicts non-interchangeable target engagement profiles.

RORγ inverse agonism Structure-activity relationship Tetrahydroquinoline scaffold

Sulfonyl Chain Length Differentiation: Propane-1-sulfonyl vs. Methanesulfonyl and Ethanesulfonyl Analogs

The propane-1-sulfonyl moiety confers distinct lipophilicity compared to shorter-chain sulfonyl analogs. The 6-yl isomer of the target compound has a measured logP of 2.8981 (cLogP ~2.9) . By contrast, published data for N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide (MW 336.45, C17H24N2O3S) indicates a lower expected logP (~1.8-2.0 based on the methanesulfonyl fragment) . The N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide analog (CAS 946282-40-2, MW 350.5) is intermediate with an estimated logP ~2.4 . In the RORγ inverse agonist series, increased sulfonyl chain length has been associated with improved cellular potency and metabolic stability in certain contexts [1], though the optimal chain length likely depends on the specific binding pocket and carboxamide substituent.

Lipophilicity optimization Sulfonamide SAR Drug-like property profiling

Patent Landscape Coverage: N-Sulfonamide-Tetrahydroquinoline IP Protection for RORγ-Mediated Indications

The N-sulfonamide-tetrahydroquinoline scaffold, which encompasses the target compound, is the subject of multiple granted patents and applications, including US9512111B2 (Genentech; expired fee-related), US20180265500 (Galderma), and WO2012064744 (Genentech) [1][2][3]. These patents describe compounds of formula (I) that include N-propane-1-sulfonyl-tetrahydroquinoline-7-yl-carboxamides as RORγ inverse agonists for treating psoriasis, atopic dermatitis, acne, and other IL-17-mediated inflammatory diseases. The Galderma patent (US20180265500) specifically demonstrates GAL4-RORγ transactivation IC50 values for exemplified compounds, with preferred compounds achieving sub-100 nM potency in this cell-based assay. While CAS 946225-00-9 is not explicitly listed among the exemplified compounds in these patents, its structural features fall within the Markush claims, indicating potential freedom-to-operate considerations for commercial development [2].

Patent analysis RORγ inverse agonists Intellectual property landscape

Class-Level Scaffold Validation: RORγ Inverse Agonist and NLRP3 Inflammasome Inhibitor Activities of N-Sulfonamide-Tetrahydroquinolines

Two independent medicinal chemistry campaigns have validated the N-sulfonamide-tetrahydroquinoline scaffold for distinct therapeutic targets. Fauber et al. (2015) reported the hit-to-lead optimization of N-sulfonyl-tetrahydroquinolines as RORc (RORγ) inverse agonists with biochemical IC50 values reaching sub-micromolar potency and selectivity over other nuclear receptors [1]. Yang et al. (2024) identified sulfonamide-substituted tetrahydroquinoline derivative S-9 as a nanomolar NLRP3 inflammasome inhibitor with dual PKR/NLRP3 targeting, demonstrating significant anti-neuroinflammatory efficacy in vivo [2]. The target compound (CAS 946225-00-9) shares the core N-sulfonamide-tetrahydroquinoline pharmacophore with these validated tool compounds but features the unique propane-1-sulfonyl/7-yl-cyclohexanecarboxamide combination not tested in either published series. Comparative activity data for this specific compound against RORγ or NLRP3 are not publicly available; its scaffold membership predicts potential polypharmacology across these targets but requires experimental confirmation.

Nuclear receptor pharmacology Inflammasome inhibition Immunology tool compounds

Physicochemical Differentiation: Rule-of-5 Compliance and Drug-Likeness Profile

Based on ChemDiv catalog data for the 6-yl isomer (which shares identical MW, logP, and PSA with the 7-yl target compound), the compound adheres to Lipinski's Rule of Five and Veber's criteria: MW 364.5 (<500), cLogP 2.8981 (<5), H-bond donors 1 (<5), H-bond acceptors 6 (<10), polar surface area 54.84 Ų (<140 Ų), and rotatable bond count within acceptable limits . This profile is comparable to many successful oral drug candidates. In contrast, the N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide analog (CAS 898439-01-5) has a lower MW of 300.4 and lacks the sulfonamide H-bond acceptor network, while benzenesulfonyl variants (e.g., N-[1-(4-fluorobenzene-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide, MW 416.51) push closer to the MW upper limit and exhibit increased aromatic character that may affect solubility and off-target promiscuity .

Drug-likeness Physicochemical profiling Screening library selection

Highest-Value Research and Industrial Application Scenarios for N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide (CAS 946225-00-9)


RORγ/RORγt Inverse Agonist Screening for Th17-Mediated Inflammatory Disease Programs

Based on the validated RORγ inverse agonist activity of the N-sulfonamide-tetrahydroquinoline scaffold [1], this compound is best deployed as a screening probe in biochemical (FRET-based RORγ-LBD cofactor recruitment) and cellular (GAL4-RORγ transactivation in HeLa cells) assays to identify novel inverse agonists for IL-17-driven indications such as psoriasis, atopic dermatitis, and rheumatoid arthritis. The 7-yl substitution pattern provides a distinct structural vector from the more extensively characterized 6-yl series, potentially accessing different regions of the RORγ ligand-binding domain [2].

NLRP3 Inflammasome and PKR Dual-Target Probe Development

Recent literature demonstrates that certain sulfonamide-tetrahydroquinoline derivatives inhibit both NLRP3 inflammasome activation and the double-stranded RNA-dependent protein kinase PKR [3]. This compound, sharing the core pharmacophore, should be prioritized for NLRP3/PKR dual-target profiling in THP-1 cell-based inflammasome assays and chemical proteomics target identification workflows. Its intermediate lipophilicity (cLogP ~2.9) may confer favorable cell permeability for intracellular target engagement compared to more polar analogs .

Isomeric Selectivity Profiling: 7-yl vs. 6-yl Cyclohexanecarboxamide Comparison

The availability of both the 7-yl (CAS 946225-00-9) and 6-yl (CAS 946261-01-4) isomers from commercial sources enables a direct isomeric pair comparison study. Researchers can systematically evaluate how the carboxamide substitution position affects (i) target binding affinity, (ii) selectivity across nuclear receptor panels, (iii) metabolic stability in liver microsomes, and (iv) functional activity in Th17 differentiation assays. Such paired investigations are rare and can yield valuable SAR insights for lead optimization programs [2].

Dermatological Indication-Specific Compound Screening

The patent landscape (US20180265500, Galderma) explicitly claims tetrahydroquinoline sulfonamides for topical and oral treatment of acne, psoriasis, and atopic dermatitis via RORγt inhibition [4]. The target compound's structural features align with preferred Markush embodiments. It is suitable for integration into dermatology-focused phenotypic screening cascades, including IL-17A secretion assays in human CD4+ T cells and IMQ-induced psoriasis murine models for in vivo proof-of-concept studies.

Quote Request

Request a Quote for N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.